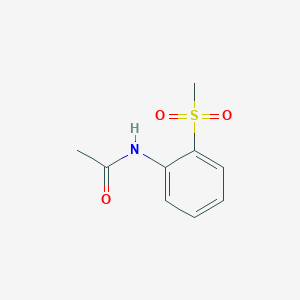

N-(2-(Methylsulfonyl)phenyl)acetamide

Descripción

Contextualization within Contemporary Organic and Medicinal Chemistry

In the landscape of modern organic chemistry, N-(2-(Methylsulfonyl)phenyl)acetamide serves as a building block and an intermediate in the synthesis of more complex molecules. clearsynth.com The class of N-substituted phenylacetamides is broadly investigated for its utility in creating novel compounds for pharmaceuticals and agrochemicals. iucr.org The presence of both an amide and a sulfonyl group makes it a molecule of interest for exploring chemical reactions and molecular interactions.

The methylsulfonyl group, in particular, influences the molecule's electronic properties. It acts as an electron-withdrawing group, which can enhance the reactivity of other parts of the molecule, such as the acetamide (B32628) carbonyl group, in nucleophilic substitution reactions. In medicinal chemistry, the compound is recognized for its potential biological activities. The sulfonyl group is a key feature believed to be crucial for its interaction with biological targets like enzymes and receptors. While this specific compound is primarily used for research, its structure is representative of scaffolds found in molecules with demonstrated pharmacological relevance. clearsynth.com

Significance of Sulfonylacetamide Scaffolds in Drug Discovery Research

The sulfonylacetamide scaffold, which forms the core of this compound, is a highly significant structural motif in drug discovery. nih.govresearchgate.net This framework combines a sulfonamide group with an acetamide linker, a pairing found in numerous biologically active molecules. mdpi.com

Sulfonamides in Medicinal Chemistry: The sulfonamide group (a sulfonyl group attached to a nitrogen atom) is a well-established pharmacophore. Since the discovery of the first sulfa drugs, this functional group has been incorporated into a vast array of FDA-approved medications targeting a wide spectrum of diseases, including inflammatory conditions, cancer, and viral infections. nih.govresearchgate.net Its ability to act as a hydrogen bond donor and acceptor allows it to bind effectively to biological targets. nih.gov The structural diversity of sulfonamide derivatives is a key area of research, with ongoing efforts to synthesize novel compounds with improved therapeutic profiles. nih.govresearchgate.net

Acetamide Linkers and Derivatives: The acetamide portion of the scaffold is also of great importance. Acetamide derivatives are prevalent in biologically active compounds and are explored for their potential antiviral, antibacterial, and analgesic properties. tandfonline.com The acetamide linkage can be modified to create prodrugs, which can improve a drug's pharmacokinetic properties. archivepp.com

The Combined Scaffold: The combination of these two functional groups in the sulfonylacetamide scaffold creates a versatile platform for developing new therapeutic agents. mdpi.com Recent research has demonstrated that novel acetamide-derived compounds bearing a methylsulfonyl unit exhibit promising antibacterial and antitumor activities. tandfonline.com For instance, certain compounds with this scaffold have shown significant inhibitory activity against various bacteria and leukemia cells. tandfonline.com The development of drug conjugates using acetamide-sulfonamide scaffolds is an active area of research aimed at enhancing the efficacy and safety of existing drugs. mdpi.com This strategic combination of well-understood pharmacophores underscores the importance of the sulfonylacetamide framework in the ongoing quest for novel and effective medicines. nih.govresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)10-8-5-3-4-6-9(8)14(2,12)13/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWCPCSZLLJKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356566 | |

| Record name | N-[2-(Methanesulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-27-7 | |

| Record name | N-[2-(Methanesulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 2 Methylsulfonyl Phenyl Acetamide

Established Reaction Pathways for N-(2-(Methylsulfonyl)phenyl)acetamide Synthesis

The most direct and established method for the synthesis of this compound is the N-acetylation of the corresponding aniline (B41778) precursor, 2-(methylsulfonyl)aniline (B181356). This transformation is a common and well-documented reaction in organic synthesis. The reaction typically involves the treatment of the primary amine with an acetylating agent.

A prevalent acetylating agent for this purpose is acetic anhydride (B1165640) ((CH₃CO)₂O) . The reaction can be performed under various conditions, often with the addition of a base or an acid catalyst to facilitate the process. A common procedure involves reacting 2-(methylsulfonyl)aniline with acetic anhydride. libretexts.orgumich.edu To neutralize the acetic acid byproduct and drive the reaction to completion, a weak base such as sodium acetate (B1210297) (NaOAc) is frequently employed. researchgate.netuomustansiriyah.edu.iq The reaction is typically carried out in a suitable solvent, such as water or acetic acid. libretexts.orgumich.edu

Alternatively, the acetylation can be performed using acetyl chloride (CH₃COCl) . This method is often carried out in the presence of a non-nucleophilic base, like pyridine, to scavenge the hydrogen chloride (HCl) generated during the reaction. While effective, the use of acetyl chloride can be less desirable due to its corrosive nature and sensitivity to moisture. uomustansiriyah.edu.iq

A general representation of the acetylation of 2-(methylsulfonyl)aniline is depicted in the scheme below:

Scheme 1: General synthesis of this compound

The choice of reagents and conditions can be optimized to achieve high yields and purity of the final product. A summary of typical reaction conditions is provided in the table below.

| Acetylating Agent | Catalyst/Base | Solvent | Typical Conditions |

| Acetic Anhydride | Sodium Acetate | Water/Acetic Acid | Stirring at room temperature or gentle heating. libretexts.orgumich.edu |

| Acetic Anhydride | None | Acetic Acid | Refluxing the mixture. |

| Acetyl Chloride | Pyridine | Dichloromethane | Stirring at 0°C to room temperature. |

Advanced Strategies for Structural Modification and Analogue Generation

The generation of analogues of this compound involves the structural modification of the core molecule. This can be achieved through various advanced synthetic strategies, including regioselective functionalization and stereochemical control.

Regioselective Functionalization Approaches

Regioselective functionalization allows for the introduction of new chemical groups at specific positions on the aromatic ring of this compound, leading to a diverse range of analogues. The directing effects of the existing substituents, the acetamido and methylsulfonyl groups, play a crucial role in determining the position of substitution.

The acetamido group is an ortho-, para-directing group, while the methylsulfonyl group is a meta-directing deactivator. The interplay of these electronic effects will govern the outcome of electrophilic aromatic substitution reactions. For instance, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at positions ortho or para to the acetamido group, with the specific regioselectivity influenced by steric hindrance from the bulky methylsulfonyl group.

Modern C-H functionalization techniques offer a powerful tool for the direct and regioselective introduction of substituents, avoiding the need for pre-functionalized starting materials. researchgate.net For example, transition-metal-catalyzed C-H activation, directed by the amide or sulfonyl group, can enable the introduction of various functional groups at specific C-H bonds of the phenyl ring.

| Functionalization Reaction | Reagents and Conditions | Potential Site of Functionalization |

| Nitration | HNO₃/H₂SO₄ | Ortho/para to the acetamido group |

| Bromination | Br₂/FeBr₃ | Ortho/para to the acetamido group |

| C-H Arylation | Aryl halide, Pd catalyst | Ortho to the directing group (amide or sulfonyl) |

Stereochemical Control in this compound Synthesis

Introducing stereocenters into the structure of this compound or its analogues can be achieved through several stereoselective synthetic strategies. This is particularly relevant for the development of chiral compounds with specific biological activities.

One approach involves the use of chiral auxiliaries . wikipedia.orgresearchgate.netrsc.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. For instance, if a chiral carboxylic acid is used to acylate 2-(methylsulfonyl)aniline, the resulting amide would be a mixture of diastereomers that could potentially be separated. Alternatively, a chiral auxiliary could be attached to the acetyl group, influencing the stereochemical outcome of subsequent reactions. After the desired stereocenter is created, the chiral auxiliary is removed.

Another strategy is the use of a chiral catalyst in the synthesis. For example, a chiral Lewis acid could be employed to catalyze the acylation of 2-(methylsulfonyl)aniline with a prochiral acetylating agent, leading to an enantiomerically enriched product.

Furthermore, if a chiral center already exists in the molecule, for instance, if a chiral amine is used in place of 2-(methylsulfonyl)aniline, subsequent reactions on the molecule can be influenced by this existing stereocenter, leading to diastereoselective outcomes. researchgate.net The synthesis of optically active compounds often requires careful selection of chiral starting materials, reagents, or catalysts to achieve the desired stereochemical control.

Biological Activity Spectrum of N 2 Methylsulfonyl Phenyl Acetamide and Its Analogues

Enzymatic Modulation and Inhibition Profiles

The structural features of N-(2-(Methylsulfonyl)phenyl)acetamide suggest potential interactions with various enzyme systems. Analogues bearing the sulfonamide or acetamide (B32628) group have been investigated for their inhibitory effects on several key enzymes.

Cyclooxygenase (COX) Isozyme Inhibition

The cyclooxygenase (COX) enzymes are pivotal in the inflammatory process, and their inhibition is a key mechanism for many anti-inflammatory drugs. bjournal.org The discovery of the COX-2 isozyme, which is upregulated during inflammation, has guided the development of selective inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isozyme. bjournal.orgnih.govyoutube.com

Analogues of this compound, particularly those with a methanesulfonamido group, have been identified as potent and selective COX-2 inhibitors. nih.gov For instance, 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone was developed as a selective and orally active COX-2 inhibitor. nih.gov Structure-activity relationship (SAR) studies on this class of compounds revealed that the methanesulfonamido group at the 5-position of the indanone system was optimal for activity. nih.gov Furthermore, converting the carboxylate group of traditional NSAIDs like indomethacin (B1671933) and meclofenamic acid into amide derivatives has been shown to generate potent and selective COX-2 inhibitors. nih.gov This suggests that the acetamide functionality could play a crucial role in the selective inhibition of COX-2.

Table 1: Cyclooxygenase (COX) Inhibition by Analogues

| Compound/Analogue Class | Target Enzyme(s) | Observed Effect | IC50 Values |

|---|---|---|---|

| Methanesulfonanilide derivatives | COX-1, COX-2 | Selective inhibitory activity on COX-2. researchgate.net | 4.909 ± 0.25 to 57.53 ± 2.91 µM (COX-1); 3.289 ± 0.14 to 124 ± 5.32 µM (COX-2) researchgate.net |

| 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone | COX-2 | Potent, selective, and orally active inhibition. nih.gov | Not specified |

| Indomethacin amides | COX-2 | Slow, tight-binding inhibition. nih.gov | Not specified |

| Meclofenamate amides | COX-2 | Selective inhibition. nih.gov | IC50 of 0.2 and 0.12 µM in cultured macrophages for specific amides. nih.gov |

| N-Aryl iminochromenes | COX-1, COX-2 | Some compounds showed better inhibition of COX-1 than indomethacin. nih.gov | 7.3 ± 0.5 to 10.1 ± 0.7 nM for most active compounds against COX-1. nih.gov |

Phosphodiesterase (PDE) Family Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. chemjournal.kzmedchemexpress.com Inhibition of specific PDE isozymes can lead to a range of therapeutic effects, including bronchodilation and anti-inflammatory actions. copdfoundation.orgnih.gov

PDE inhibitors are used in the treatment of several conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and erectile dysfunction. nih.govnih.gov The inhibition of PDE4, in particular, has been a focus for developing anti-inflammatory drugs, as this enzyme is prevalent in inflammatory and immune cells. chemjournal.kz While direct studies on this compound are lacking, some sulfonamides are known to be part of the chemical structure of certain PDE inhibitors. nih.gov For example, inhaled ensifentrine (B1671350) is an inhibitor of both PDE3 and PDE4. nih.gov The potential for dual inhibition of PDE3 and PDE4 is being explored as a promising strategy for treating COPD. copdfoundation.org

Table 2: Phosphodiesterase (PDE) Inhibition by Analogues

| Compound/Analogue Class | Target Enzyme(s) | Therapeutic Application/Potential |

|---|---|---|

| PDE3 Inhibitors | PDE3 | Used for preventing postoperative thrombosis and treating heart failure. nih.gov |

| PDE4 Inhibitors (e.g., Roflumilast, Crisaborole) | PDE4 | Used for psoriasis, psoriatic arthritis, and atopic dermatitis. chemjournal.kznih.gov |

| PDE5 Inhibitors (e.g., Sildenafil) | PDE5 | Used for erectile dysfunction and pulmonary arterial hypertension. chemjournal.kznih.gov |

| Inhaled Ensifentrine | PDE3, PDE4 | Under investigation for the treatment of COPD. nih.gov |

Investigation of Other Enzyme Targets

Beyond COX and PDE, analogues of this compound have been found to inhibit other enzymes, notably carbonic anhydrases and cholinesterases.

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov These metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Research has shown that N-phenylsulfonamide derivatives can be potent inhibitors of human CA isoforms I and II. nih.gov For instance, two new series of isatin (B1672199) N-phenylacetamide based sulfonamides were synthesized and showed effective inhibition against hCA I, II, IX, and XII. nih.gov Specifically, one of the indole-2,3-dione derivatives demonstrated significant inhibition of hCAI and hCA II. nih.gov The inhibition of carbonic anhydrase has also been linked to anti-inflammatory effects. nih.gov

Cholinesterase Inhibition: Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. Some N-phenylsulfonamide derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Table 3: Inhibition of Other Enzymes by Analogues

| Compound/Analogue Class | Target Enzyme(s) | Observed Effect | Inhibition Constants (Ki) |

|---|---|---|---|

| Isatin N-phenylacetamide based sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Effective inhibition profile. nih.gov | 45.10 nM (hCA I), 5.87 nM (hCA II) for the most effective derivative. nih.gov |

| N-phenylsulfonamide derivatives | CA I, CA II, AChE, BChE | Active inhibition profile. nih.gov | 45.7 ± 0.46 nM (CA I), 33.5 ± 0.38 nM (CA II), 31.5 ± 0.33 nM (AChE), 24.4 ± 0.29 nM (BChE) for the most active compound. nih.gov |

| Acetamide-sulfonamide conjugates | Urease | Competitive inhibition. semanticscholar.org | IC50 of 9.95 ± 0.14 µM for the most active inhibitor. semanticscholar.org |

Antimicrobial Efficacy Assessments

The sulfonamide and acetamide moieties are present in a variety of antimicrobial agents, suggesting that this compound and its analogues could possess antibacterial and antifungal properties.

Antibacterial Activity against Pathogenic Strains

A number of studies have highlighted the antibacterial potential of N-phenylacetamide derivatives and sulfonamides. A series of N-phenylacetamide derivatives with 4-arylthiazole moieties showed promising in vitro activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc). nih.gov One of the most active compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, had a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo. nih.gov

Similarly, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized and shown to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.org Derivatives with 4-tert-butyl and 4-isopropyl substitutions were particularly effective against multiple strains. rsc.org Another study reported that among a series of α-tolylsulfonamide and their N,N-diethyl-2-(phenylmethylsulfonamido) alkanamide derivatives, one compound was highly active against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.8 μg/mL, while another was most active against Escherichia coli with an MIC of 12.5 μg/mL. nih.gov

Table 4: Antibacterial Activity of Analogues

| Compound/Analogue Class | Bacterial Strain(s) | Activity Metric | Value |

|---|---|---|---|

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 156.7 µM nih.gov |

| N-(4-((4-(4-chloro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 281.2 µM nih.gov |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl substituted) | Staphylococcus aureus, Achromobacter xylosoxidans | MIC | 3.9 μg/mL rsc.org |

| 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | Staphylococcus aureus | MIC | 1.8 μg/mL nih.gov |

| 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate | Escherichia coli | MIC | 12.5 μg/mL nih.gov |

Antifungal Activity Studies

Analogues containing the sulfonamide group have also demonstrated significant antifungal properties. A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and screened for their activity against Candida albicans and Aspergillus niger. The results indicated that these compounds had better antifungal activity than the reference drug fluconazole. One derivative was most active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while another was most active against Aspergillus niger with an MIC of 0.190 mg/mL.

Furthermore, a study on novel phenyl(2H-tetrazol-5-yl)methanamine derivatives, which can be considered structural analogues, showed moderate antifungal activity against C. albicans and A. niger. nih.gov

Table 5: Antifungal Activity of Analogues

| Compound/Analogue Class | Fungal Strain(s) | Activity Metric | Value |

|---|---|---|---|

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide derivative | Candida albicans | MIC | 0.224 mg/mL |

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamide derivative | Aspergillus niger | MIC | 0.190 mg/mL |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative | Candida albicans | MIC | 500 μg/mL nih.gov |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative | Aspergillus niger | MIC | 750 μg/mL nih.gov |

Anti-inflammatory Efficacy and Pathway Modulation

The potential for acetamide derivatives to modulate inflammatory responses has been a subject of significant research interest. Studies on analogues of this compound reveal a capacity to interfere with key inflammatory pathways and the production of inflammatory signaling molecules.

Suppression of Inflammatory Mediators and Cytokines

Research into the anti-inflammatory properties of acetamide derivatives has identified their ability to suppress key mediators and cytokines that drive inflammatory processes. A notable analogue, N-(2-hydroxy phenyl) acetamide, has been shown to possess significant anti-arthritic and anti-inflammatory properties. In studies involving adjuvant-induced arthritic rats, this compound effectively reduced the serum levels of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). rsc.orgnih.gov The reduction of these critical cytokines points to the compound's ability to interrupt the inflammatory cascade at a molecular level.

Furthermore, the anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide is also associated with its ability to alter oxidative stress markers. nih.gov The connection between inflammation and oxidative stress is well-established, and the modulation of markers such as nitric oxide (NO) suggests a multi-faceted anti-inflammatory mechanism. nih.gov Other studies on different acetamide derivatives have also highlighted their potential to inhibit the production of inflammatory mediators, reinforcing the therapeutic promise of this chemical class. mdpi.com For instance, certain novel N-acylhydrazone derivatives have demonstrated the ability to reduce inflammatory parameters by potentially inhibiting the increase in vascular permeability. mdpi.com

Cellular Inflammatory Response Pathways

The anti-inflammatory effects of acetamide analogues are underpinned by their modulation of crucial cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes. nih.govnih.govnih.gov The canonical NF-κB pathway, upon activation by stimuli like TNF-α, leads to the degradation of inhibitory proteins and the translocation of NF-κB dimers to the nucleus, where they initiate the transcription of genes involved in inflammation and cell survival. youtube.comyoutube.combosterbio.com

A key analogue, N-(2-hydroxy phenyl)-acetamide (NA-2), has been identified as a novel suppressor of Toll-like receptors (TLRs), specifically TLR-2 and TLR-4, in adjuvant-induced arthritic rats. nih.gov TLRs are critical pattern recognition receptors that, upon activation, trigger downstream signaling cascades, including the NF-κB pathway, leading to the production of inflammatory cytokines. nih.gov By reducing the expression of TLR-2 and TLR-4 mRNA, NA-2 can effectively dampen the initiation of the inflammatory response. nih.gov This action, coupled with the observed decrease in IL-1β and TNF-α, suggests that the anti-inflammatory properties of this class of compounds are, at least in part, mediated through the suppression of TLR-mediated signaling pathways. nih.gov

Antineoplastic Activity Evaluations

The evaluation of acetamide derivatives has extended into the realm of oncology, with numerous studies demonstrating their potential as anticancer agents. The research highlights their ability to induce cytotoxicity, promote apoptosis, and interfere with the cell cycle of cancer cells.

In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

Various phenylacetamide derivatives have shown significant cytotoxic effects against a range of human cancer cell lines. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives displayed potent anticancer activity, particularly against the PC3 prostate carcinoma cell line. nih.gov Another analogue, N-(2-hydroxyphenyl) acetamide (NA-2), demonstrated a significant growth inhibitory effect on the MCF-7 human breast cancer cell line, with a reported IC50 value of 1.65 mM after 48 hours of treatment. nih.govnih.gov

The primary mechanism underlying the cytotoxic effects of these compounds appears to be the induction of apoptosis, or programmed cell death. mdpi.com NA-2 was found to induce apoptosis in MCF-7 cells by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govnih.gov This modulation of the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis. nih.gov Similarly, research on 2-Phenylacetylenesulfonamide (PAS), a sulfonamide-containing analogue, revealed its ability to induce p53-independent apoptosis in B-chronic lymphocytic leukemia (CLL) cells. nih.gov This was achieved through the upregulation of the pro-apoptotic protein Noxa and the subsequent activation of the mitochondrial apoptotic pathway, evidenced by Bax conformational changes and cytochrome c release. nih.gov The induction of apoptosis is a key goal of many chemotherapeutic agents, as it leads to the controlled elimination of cancer cells. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Selected Acetamide Analogues

| Compound/Analogue | Cancer Cell Line | IC50 Value | Citation |

|---|---|---|---|

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast) | 1.65 mM | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 µM | nih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 µM | nih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 µM | nih.gov |

Antiproliferative Effects and Cell Cycle Perturbations

In addition to inducing apoptosis, acetamide derivatives can exert antiproliferative effects by causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. nih.gov Cell cycle analysis has shown that N-(2-hydroxyphenyl) acetamide (NA-2) arrests MCF-7 breast cancer cells in the G0/G1 phase of the cell cycle. nih.govnih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, effectively halting their progression towards mitosis.

Other studies on different acetamide derivatives have shown cell cycle arrest at various phases. For example, certain N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'- rsc.orgnih.govnih.govthiadiazol]-5'-yl) acetamides were found to induce cell death in MCF-7 cells via G2/M phase cell cycle arrest. researchgate.net The ability to halt the cell cycle at different checkpoints (G0/G1, S, G2, or M phase) is a valuable attribute for anticancer agents, as it disrupts the uncontrolled proliferation that is a hallmark of cancer. nih.govfrontiersin.org

Table 2: Cell Cycle Arrest Induced by an Acetamide Analogue

| Compound/Analogue | Cancer Cell Line | Effect | Citation |

|---|---|---|---|

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast) | Arrested cell cycle at G0/G1 phase | nih.govnih.gov |

Receptor Ligand Binding and Functional Modulation

The biological activities of acetamide derivatives can also be mediated through direct interactions with specific cellular receptors, leading to their functional modulation. While a comprehensive receptor binding profile for this compound is not available, studies on its analogues suggest potential interactions with various receptor families, including G-protein coupled receptors (GPCRs) and nuclear receptors. nih.govnih.govnih.govnih.gov

One notable example is the compound 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), which acts as a prodrug for its active form, MRE-269. nih.gov MRE-269 is a highly selective and potent agonist for the prostacyclin (PGI2) receptor, also known as the IP receptor. nih.gov The inhibition constant (Ki) of MRE-269 for the human IP receptor was determined to be 20 nM, while its affinity for other prostanoid receptors was significantly lower (Ki > 2.6 µM), highlighting its selectivity. nih.gov As an orally available and long-acting IP receptor agonist, NS-304 demonstrates how the acetamide scaffold can be incorporated into molecules designed to selectively target specific receptors for therapeutic benefit, in this case for vascular disorders. nih.gov This finding underscores the potential for this compound and its analogues to be developed as specific receptor modulators.

Mechanism of Action Elucidation for N 2 Methylsulfonyl Phenyl Acetamide

Investigation of Binding Modes and Receptor Interactions

In the absence of identified molecular targets, there is no information regarding the binding modes or receptor interactions of N-(2-(Methylsulfonyl)phenyl)acetamide. Elucidating these interactions would require experimental data from techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational docking studies, none of which are currently available in the public domain for this compound.

Downstream Signaling Pathway Analysis

Consequently, without knowledge of the primary molecular targets and cellular interactions, any analysis of downstream signaling pathways affected by this compound cannot be conducted. Further research is required to determine if this compound has any biological activity and, if so, to delineate the subsequent intracellular signaling cascades it may modulate.

Structure Activity Relationship Sar and Rational Design of N 2 Methylsulfonyl Phenyl Acetamide Derivatives

Correlative Analysis of Structural Features with Biological Potency

A correlative analysis would require a dataset of N-(2-(Methylsulfonyl)phenyl)acetamide analogs and their measured biological activities. Such data, which would allow for the identification of key structural features essential for potency, is not present in the available literature.

Systematic Exploration of Substituent Effects

A systematic exploration of substituent effects involves the synthesis and testing of a series of derivatives where different functional groups are methodically placed at various positions on the parent molecule. This allows researchers to understand the influence of electronic, steric, and lipophilic properties on the compound's activity. No such systematic studies focused on the this compound scaffold have been found.

Computational Approaches in SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies rely on the availability of a sufficiently large and diverse dataset of compounds with known biological activities to build predictive mathematical models. Without this prerequisite data for this compound derivatives, the development of a QSAR model is not feasible.

Ligand-Based and Structure-Based Virtual Screening

Ligand-based virtual screening requires a known active ligand to search for similar compounds, while structure-based virtual screening necessitates the three-dimensional structure of the biological target. While these techniques are common in drug discovery, their specific application to the rational design of this compound derivatives has not been documented in the accessible scientific literature.

Advanced Computational and Theoretical Studies on N 2 Methylsulfonyl Phenyl Acetamide

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. acs.org This method is instrumental in structure-based drug design, helping to elucidate the binding mechanism and affinity of a potential drug candidate.

The process involves preparing the three-dimensional structures of both the ligand, N-(2-(Methylsulfonyl)phenyl)acetamide, and a selected protein target. The structure of the protein target is often obtained from crystallographic data in the Protein Data Bank (PDB). orientjchem.org Software such as AutoDock Vina or MOE (Molecular Operating Environment) is then used to explore a vast number of possible binding poses of the ligand within the active site of the protein. nih.govsemanticscholar.org Each pose is evaluated using a scoring function that estimates the binding free energy, with more negative scores typically indicating a more favorable interaction. dergipark.org.tr

For a molecule containing both sulfonamide and acetamide (B32628) moieties, several classes of proteins could be considered as potential targets. For instance, sulfonamides are well-known inhibitors of dihydropteroate (B1496061) synthetase (DHPS) in bacteria and various isoforms of carbonic anhydrase in humans. nih.govnih.gov The acetamide group is present in various enzyme inhibitors, including cyclooxygenase (COX) inhibitors. semanticscholar.org

A docking study of this compound against a target like E. coli DHPS would reveal key molecular interactions. The analysis focuses on identifying non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues in the protein's active site. nih.gov For example, the oxygen atoms of the sulfonyl group and the acetamide carbonyl are potent hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic or stacking interactions with aromatic residues like phenylalanine or tyrosine.

The results from such a study can be summarized to quantify the binding affinity and pinpoint the most crucial interactions for complex stability.

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Dihydropteroate Synthetase (DHPS) | -7.9 | Arg254 | Hydrogen Bond (with Sulfonyl O) |

| Ser222 | Hydrogen Bond (with Amide N-H) | ||

| Phe190 | π-π Stacking (with Phenyl Ring) | ||

| Pro69 | Hydrophobic Interaction |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.net MD simulations are used to study the conformational flexibility of this compound, both in isolation and in complex with a biological target or solvent. aip.org

An MD simulation begins by placing the molecule in a simulation box, often filled with solvent molecules (like water) to mimic physiological conditions. The system's behavior is then simulated by solving Newton's equations of motion for every atom over a series of short time steps (femtoseconds). acs.org This process generates a trajectory that describes how the positions and velocities of the atoms evolve over time, typically nanoseconds to microseconds. The interactions between atoms are governed by a set of parameters known as a force field (e.g., OPLS, CHARMM). scispace.com

These simulations can identify low-energy conformational states that might be relevant for binding to a receptor. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

| Conformer | Key Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Extended) | 175° | 0.00 | 65 |

| B (Gauche) | -65° | 0.85 | 25 |

| C (Twisted) | 88° | 1.50 | 10 |

Quantum Mechanical Calculations for Electronic and Reactivity Insights

Quantum mechanical (QM) methods, especially Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. xisdxjxsu.asiaresearchgate.net These calculations are not based on empirical force fields but on the fundamental principles of quantum mechanics, offering deep insights into molecular properties and chemical reactivity.

For this compound, DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G, which defines the mathematical functions used to model the atomic orbitals. nih.gov Such calculations can optimize the molecule's geometry to find its lowest energy structure and compute a wide range of electronic properties.

Key insights from QM calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govirjweb.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl and carbonyl groups would be expected to be regions of strong negative potential. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including chemical hardness, softness, and electronegativity, which further quantify the molecule's reactivity profile. researchgate.net

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.25 | eV |

| LUMO Energy | -1.18 | eV |

| HOMO-LUMO Gap (ΔE) | 6.07 | eV |

| Dipole Moment | 4.89 | Debye |

| Chemical Hardness (η) | 3.035 | eV |

| Electronegativity (χ) | 4.215 | eV |

Analytical Methodologies for Characterization and Quantification of N 2 Methylsulfonyl Phenyl Acetamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of N-(2-(Methylsulfonyl)phenyl)acetamide from impurities and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose due to its high resolution and sensitivity.

A typical Reverse-Phase HPLC (RP-HPLC) method can be employed for the purity assessment of this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. A C18 column is a common choice for the stationary phase, providing excellent retention and separation of moderately polar compounds like this compound.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent (typically acetonitrile (B52724) or methanol) is often utilized. The gradient allows for the efficient elution of compounds with a range of polarities. Detection is commonly performed using a UV-Vis detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region. The wavelength of detection is selected based on the absorbance maximum of the compound to ensure high sensitivity.

While specific methods for this compound are not extensively documented in publicly available literature, a plausible HPLC method based on the analysis of structurally similar aromatic sulfonamides and acetamides is presented in the table below. nih.govsielc.comsielc.com

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) could also be considered for the analysis of this compound, particularly for assessing volatile impurities. However, due to the compound's relatively high molecular weight and polarity, derivatization might be necessary to improve its volatility and thermal stability for GC analysis.

Spectroscopic Methods for Structural Confirmation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. These methods provide information about the compound's molecular structure, functional groups, and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum can be used to identify the different protons in the molecule, such as those of the methyl groups, the aromatic ring, and the amide proton. Similarly, the ¹³C NMR spectrum reveals the presence of all the unique carbon atoms.

Mass Spectrometry (MS) is another critical technique for structural confirmation, providing information about the molecular weight and fragmentation pattern of the compound. When coupled with a chromatographic technique like HPLC or GC (i.e., LC-MS or GC-MS), it becomes a highly sensitive and selective tool for both identification and quantification.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. researchgate.networldscientific.comnih.gov The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carbonyl group, the S=O stretches of the sulfonyl group, and various vibrations associated with the aromatic ring. researchgate.networldscientific.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used for the quantification of this compound in solution. creative-proteomics.com The compound is expected to exhibit strong UV absorbance due to the presence of the phenyl ring. By measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentration, the concentration of the compound in a sample can be determined according to the Beer-Lambert law. pharmahealthsciences.netnih.govacs.orgnih.gov

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

|---|---|

| ¹H NMR | Signals for methyl protons (sulfonyl and acetyl), aromatic protons, and amide proton with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Signals for all unique carbon atoms, including those in the methyl groups, the aromatic ring, and the carbonyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch), ~1300 & ~1150 (S=O asymmetric and symmetric stretch), aromatic C-H and C=C stretches. |

| UV-Vis | Absorbance maximum (λmax) in the UV region (e.g., ~250-280 nm) in a suitable solvent like methanol (B129727) or acetonitrile. |

Bioanalytical Approaches for Detection in Biological Matrices

The detection and quantification of this compound in biological matrices such as plasma and urine are crucial for pharmacokinetic and metabolism studies. washington.edu Due to the complexity of these matrices and the typically low concentrations of the analyte, highly sensitive and selective methods are required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical applications. nih.govnih.govmdpi.comjfda-online.comhpst.cz

A typical bioanalytical method for this compound would involve several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. rsc.orgresearchgate.net Common techniques include protein precipitation (PPT) with an organic solvent like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). rsc.orgresearchgate.netgcms.cznih.gov SPE, using a sorbent that can retain the analyte while allowing interfering components to pass through, often provides a cleaner extract and better sensitivity. nih.gov

Chromatographic Separation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate this compound from endogenous matrix components and any potential metabolites. A reverse-phase C18 column is commonly used with a gradient elution of an aqueous mobile phase (containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile).

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) of this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte. An internal standard, a structurally similar compound, is usually added to the samples to correct for any variability during sample preparation and analysis.

While a specific bioanalytical method for this compound is not readily found in the literature, a general approach based on methods for other sulfonamides is outlined below. nih.govnih.govmdpi.comjfda-online.comhpst.cz

Table 3: General Bioanalytical LC-MS/MS Method for this compound in Plasma

| Parameter | Description |

|---|---|

| Biological Matrix | Human Plasma |

| Sample Preparation | Protein precipitation with acetonitrile followed by Solid-Phase Extraction (SPE) |

| Chromatography | UHPLC with a C18 column |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | A stable isotope-labeled analog or a structurally similar compound |

Therapeutic and Agri Chemical Applications of N 2 Methylsulfonyl Phenyl Acetamide Based Agents

Drug Discovery and Preclinical Development Prospects

The acetamide (B32628) and sulfonamide functional groups are prevalent in a multitude of clinically approved drugs, indicating their significance as pharmacophores. epo.org The exploration of derivatives of N-(2-(Methylsulfonyl)phenyl)acetamide is an active area of research, with several studies highlighting their potential in treating a variety of diseases, most notably cancer.

Research into compounds structurally related to this compound has shown promising results in preclinical cancer studies. For instance, a series of N-(Substituted phenyl)-2-((3-substituted)sulfamoyl) phenyl) acetamide derivatives were synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. researchgate.net The study revealed that certain substitutions on the phenyl rings led to moderate to good anticancer activity. researchgate.net Specifically, compounds featuring electron-withdrawing groups on the phenylacetamide portion and various substituents on the sulfamoyl phenyl ring demonstrated notable cytotoxic effects. researchgate.net

Another area of investigation for acetamide derivatives is in the treatment of neurophysical disorders. While not directly involving the methylsulfonylphenyl structure, a patent for other acetamide derivatives has described their potential as agents active on the central nervous system. google.com This suggests that the broader class of acetamide compounds has neuroactive potential that could be explored with the this compound scaffold.

The development of immunomodulators is another promising avenue. A patent for compounds useful as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key pathway in immuno-oncology, includes complex molecules with acetamide functionalities. researchgate.net These agents are being investigated for their ability to enhance the immune response against cancer and infectious diseases. researchgate.net

The following table summarizes the preclinical findings for some acetamide-based compounds with therapeutic potential.

| Compound Class | Therapeutic Target/Application | Key Preclinical Findings | Reference |

| N-(Substituted phenyl)-2-((3-substituted)sulfamoyl) phenyl) acetamide derivatives | Anticancer | Moderate to good in vitro activity against A549 (Lung), HeLa (Cervical), MCF-7 (Breast), and Du-145 (Prostate) cancer cell lines. | researchgate.net |

| Acetamide derivatives | Neurophysical disorders | Excitatory, hypermotility, and anti-aggressive effects observed in preclinical models. | google.com |

| PD-L1 Interaction Inhibitors with Acetamide Moieties | Immuno-oncology, Infectious Diseases | Potent inhibition of PD-L1 interaction with PD-1 and CD80, suggesting potential to enhance anti-tumor and anti-viral immunity. | researchgate.net |

Agricultural Biotechnology Applications

In the field of agricultural biotechnology, the acetamide chemical class has been a source of effective herbicides. These compounds often work by inhibiting specific enzymes in weeds, leading to their selective destruction without harming the desired crops. While direct research on the herbicidal activity of this compound is not widely published, studies on structurally related acetamide derivatives provide a basis for potential applications.

One study focused on 2-(5-isoxazolyloxy)-acetamide derivatives and their herbicidal effects. researchgate.net The research found that specific substitutions on the acetamide and the isoxazole (B147169) ring resulted in potent herbicidal activity against common upland weeds. researchgate.net For example, the compound N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide was highly effective against weeds like barnyard grass and large crabgrass while showing good selectivity for cotton. researchgate.net

The general strategy in developing new herbicides involves identifying a lead compound with some desired activity and then synthesizing a library of derivatives to optimize its potency and selectivity. Given the herbicidal potential of the acetamide scaffold, this compound could serve as a novel starting point for such a discovery program. The methylsulfonyl group, in particular, could influence the compound's uptake, translocation, and binding affinity within the target plant species.

The table below presents research findings on acetamide derivatives with demonstrated herbicidal activity.

| Compound/Derivative Class | Target Weeds | Key Research Findings | Reference |

| N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide | Barnyard grass, large crabgrass, pale smartweed, slender amaranth | Strong herbicidal activity against upland weeds with no significant effect on cotton at tested concentrations. | researchgate.net |

| 2-(5-Isoxazolyloxy)-acetamide derivatives | Upland field plants | Potent herbicidal activity was associated with compounds carrying a 4-methyl-3-trifluoromethyl-5-isoxazolyl group. | researchgate.net |

Future research could focus on synthesizing and screening a library of this compound derivatives against a panel of economically important weeds and crops to identify lead compounds for further development in agricultural biotechnology.

Intellectual Property Landscape Surrounding N 2 Methylsulfonyl Phenyl Acetamide

Review of Relevant Patent Literature

An analysis of patent documents indicates that N-(2-(Methylsulfonyl)phenyl)acetamide is often a critical building block in the development of new drugs. Its presence is frequently noted in patents that claim novel processes for synthesizing active pharmaceutical ingredients (APIs) or new chemical entities that incorporate this structural motif.

For instance, the synthesis of phenothiazine (B1677639) derivatives, which are important in medicinal chemistry, sometimes involves intermediates structurally related to this compound. A Chinese patent, CN105837528B, describes the preparation of 2-(methylsulfonyl)-10H-phenothiazine and discloses novel intermediates in its synthesis pathway. google.com While not directly naming this compound, the methodologies for creating related sulfonylphenyl structures are pertinent to understanding the broader patent landscape.

The patenting of chemical intermediates is a strategic approach in the pharmaceutical industry. For unstable or transitory intermediates, the "how to make" requirement in patent law does not necessitate that the applicant provides a method for creating a stable or isolatable form, as long as a person skilled in the art can use it in the claimed invention. blueironip.com This principle is crucial for compounds like this compound, which may be generated and consumed in situ during a multi-step synthesis.

Furthermore, patent literature for sulfonamide derivatives is extensive, reflecting their broad therapeutic potential. Patents in this area often cover a wide range of compounds with a common sulfonamide core, aiming to protect a chemical space rather than a single molecule. researchgate.netgipresearch.comnus.edu.sg this compound, containing a related methylsulfonylphenyl group, falls within this broader landscape, and its novelty and non-obviousness would be assessed against this backdrop of prior art.

A review of patents for various acetamide (B32628) derivatives also provides context. For example, patents for N-piperidinyl acetamide derivatives as calcium channel blockers (US8569344B2) and methods for producing phenylacetamide compounds (CN103641731A) illustrate the diverse applications and synthetic strategies within this class of compounds. google.comepo.org

Below is an interactive data table summarizing key patent information related to acetamide and sulfonamide derivatives, providing context for the intellectual property environment of this compound.

| Patent/Application Number | Title | Key Relevance to this compound |

| CN105837528B | A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine | Discloses synthesis of a related methylsulfonylphenyl compound and its intermediates. google.com |

| US8569344B2 | N-piperidinyl acetamide derivatives as calcium channel blockers | Example of patenting complex acetamide derivatives for therapeutic use. google.com |

| CN103641731A | Method for producing phenylacetamide compound | Describes general methods for synthesizing phenylacetamide compounds. epo.org |

| EA Pharma Co., Ltd. Patent 312805 | Sulfonamide Derivative | Highlights patenting of novel sulfonamide derivatives with therapeutic activity. gipresearch.com |

Q & A

Q. Advanced Optimization :

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance acetylation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates, while non-polar solvents (e.g., toluene) favor selectivity.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation.

Q. Basic Characterization :

- NMR Spectroscopy : Confirm the methylsulfonyl (–SO₂CH₃) and acetamide (–NHCOCH₃) groups via characteristic signals:

- ¹H NMR : δ ~3.2 ppm (s, 3H, SO₂CH₃), δ ~2.1 ppm (s, 3H, COCH₃).

- ¹³C NMR : δ ~44 ppm (SO₂CH₃), ~170 ppm (C=O).

- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., C₉H₁₁NO₃S: theoretical 213.06 Da).

Q. Advanced Resolution of Ambiguities :

- X-ray Crystallography : Resolve stereochemical conflicts (e.g., substituent orientation) as seen in related sulfonamide structures .

- DFT Calculations : Predict electronic properties (e.g., charge distribution on the sulfonyl group) to explain reactivity trends .

What biological activities are associated with this compound, and how are these activities mechanistically validated?

Q. Basic Bioactivity Screening :

- Anticancer Activity : IC₅₀ values against cancer cell lines (e.g., MCF-7 breast cancer) range from 10–50 µM, linked to apoptosis induction .

- Enzyme Inhibition : Inhibits cyclooxygenase-2 (COX-2) with IC₅₀ ~5 µM, suggesting anti-inflammatory potential.

Q. Advanced Mechanistic Studies :

- Target Identification : Use pull-down assays or affinity chromatography to identify protein targets (e.g., kinases, receptors).

- Molecular Docking : Validate interactions between the methylsulfonyl group and COX-2’s hydrophobic pocket .

Q. Basic Structure-Property Relationships :

- Lipophilicity : Introducing electron-withdrawing groups (e.g., –NO₂) to the phenyl ring decreases logP, affecting membrane permeability.

- Solubility : Methylsulfonyl groups enhance aqueous solubility due to polarity.

Q. Advanced Modifications :

- Bioisosteric Replacement : Replace –SO₂CH₃ with –PO(OEt)₂ to improve metabolic stability .

- Pro-drug Design : Mask the acetamide as an ester to enhance oral bioavailability.

Q. Methodological Recommendations :

Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and enzyme sources (e.g., recombinant human COX-2).

Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives.

Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .

Case Study : Discrepancies in COX-2 inhibition (IC₅₀: 4.8 µM vs. 15 µM) were resolved by controlling for enzyme purity and assay pH .

What analytical strategies are recommended for detecting degradation products of this compound under stressed conditions?

Q. Basic Stability Testing :

- Forced Degradation : Expose to heat (80°C), acid (0.1M HCl), and base (0.1M NaOH) for 24h.

- HPLC-MS : Monitor degradation products (e.g., hydrolysis to 2-(methylsulfonyl)aniline).

Q. Advanced Strategies :

- LC-QTOF-MS : Identify unknown impurities via high-resolution mass matching.

- Kinetic Modeling : Predict shelf life using Arrhenius equations for hydrolytic degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.